

# A Comparative Guide to CD155 Inhibitors: Rediocide A and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The cell surface receptor CD155, also known as the poliovirus receptor (PVR), has emerged as a critical regulator of anti-tumor immunity. Its overexpression in various cancers is often associated with poor prognosis, making it a compelling target for novel immunotherapies. CD155 exerts its immunosuppressive effects primarily through its interaction with the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on T cells and Natural Killer (NK) cells. This guide provides a comparative overview of Rediocide A, a natural product-derived inhibitor of CD155, and other therapeutic strategies aimed at disrupting the CD155-TIGIT axis, with a focus on supporting experimental data.

#### **Mechanisms of Action: A Tale of Two Strategies**

Inhibitors of the CD155 pathway predominantly employ two distinct mechanisms: downregulation of CD155 expression or blockade of the CD155-TIGIT interaction.

Rediocide A, a natural product, has been shown to decrease the surface expression of CD155 on cancer cells. This reduction in available ligand leads to a diminished engagement of the inhibitory TIGIT receptor on immune cells, thereby unleashing their anti-tumor activity.[1][2]

In contrast, the majority of clinically evaluated CD155-pathway inhibitors are monoclonal antibodies that target TIGIT. These antibodies physically block the interaction between TIGIT and CD155, preventing the transmission of inhibitory signals and restoring the cytotoxic function of T cells and NK cells.[3][4][5] Some research also explores the development of small





molecules and antibodies that directly target CD155 to prevent its interaction with TIGIT.[6][7][8] [9]

## Performance Data: Rediocide A in Preclinical Models

Experimental studies have demonstrated the potential of Rediocide A in enhancing anti-tumor immune responses by downregulating CD155. The following table summarizes key quantitative data from a study on non-small cell lung cancer (NSCLC) cell lines.

| Parameter                  | Cell Line             | Treatment             | Result             | Reference |
|----------------------------|-----------------------|-----------------------|--------------------|-----------|
| CD155<br>Expression        | A549                  | 100 nM<br>Rediocide A | 14.41%<br>decrease | [1][2]    |
| H1299                      | 100 nM<br>Rediocide A | 11.66%<br>decrease    | [1][2]             |           |
| NK Cell-<br>Mediated Lysis | A549                  | 100 nM<br>Rediocide A | 3.58-fold increase | [1][2]    |
| H1299                      | 100 nM<br>Rediocide A | 1.26-fold increase    | [1][2]             |           |
| IFN-γ Secretion            | A549 co-culture       | 100 nM<br>Rediocide A | 3.23-fold increase | [1][2]    |
| H1299 co-culture           | 100 nM<br>Rediocide A | 6.77-fold<br>increase | [1][2]             |           |
| Granzyme B<br>Level        | A549 co-culture       | 100 nM<br>Rediocide A | 48.01% increase    | [1][2]    |
| H1299 co-culture           | 100 nM<br>Rediocide A | 53.26% increase       | [1][2]             |           |

## Performance Data: Anti-TIGIT Antibodies in Clinical Trials



Numerous anti-TIGIT monoclonal antibodies are currently in clinical development, often in combination with PD-1/PD-L1 inhibitors. While direct comparative data with Rediocide A is unavailable, the clinical activity of these agents underscores the therapeutic potential of targeting the CD155-TIGIT pathway. The following table provides an overview of some anti-TIGIT antibodies.

| Antibody     | Mechanism of<br>Action            | Selected Clinical<br>Trial Highlights                                                                                                                       | Reference |
|--------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tiragolumab  | Blocks TIGIT-CD155<br>interaction | In combination with atezolizumab, showed improved objective response rate and progression-free survival in a Phase II trial for untreated metastatic NSCLC. | [3]       |
| Domvanalimab | Blocks TIGIT-CD155 interaction    | Evaluated in combination therapies in the ARC-7 trial for NSCLC.                                                                                            | [10]      |
| Ociperlimab  | Blocks TIGIT-CD155 interaction    | In clinical development for various malignancies.                                                                                                           | [5]       |
| ASP8374      | Blocks TIGIT-CD155<br>interaction | A fully human<br>monoclonal antibody<br>that has demonstrated<br>the ability to increase<br>IFN-y production in<br>cultured PBMCs.                          | [11][12]  |

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: CD155 Signaling and Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for Inhibitor Evaluation.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CD155 inhibitors.

#### Flow Cytometry for CD155 Expression

- Cell Preparation: Cancer cells are cultured and treated with the inhibitor (e.g., Rediocide A)
  or a vehicle control for a specified period.
- Staining: Cells are harvested, washed, and incubated with a fluorescently labeled anti-CD155 antibody. An isotype control antibody is used to determine background staining.
- Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the mean fluorescence intensity (MFI) corresponding to CD155 expression levels.
- Analysis: The percentage of CD155-positive cells and the MFI are compared between treated and control groups to determine the extent of downregulation.

#### **NK Cell-Mediated Cytotoxicity Assay**

- Target Cell Preparation: Cancer cells (target) are seeded in a 96-well plate and treated with the inhibitor or control.
- Effector Cell Preparation: NK cells (effector) are isolated and activated.



- Co-culture: Effector cells are added to the target cells at various effector-to-target (E:T)
  ratios.
- Lysis Measurement: After a defined incubation period, cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assay or a real-time cell impedance-based assay.
- Calculation: The percentage of specific lysis is calculated by comparing the lysis in the presence of NK cells to spontaneous lysis (target cells alone) and maximum lysis (target cells treated with a lysis agent).

### Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release

- Sample Collection: Supernatants from the co-culture of cancer cells and immune cells (treated with inhibitor or control) are collected after a specified time.
- Assay Procedure: The concentration of cytokines such as IFN-γ and Granzyme B in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the experimental samples is determined.

#### Conclusion

Rediocide A presents a novel mechanism for targeting the CD155 pathway by downregulating its expression on tumor cells. Preclinical data demonstrates its potential to enhance NK cell-mediated anti-tumor immunity. In parallel, the clinical development of anti-TIGIT antibodies validates the CD155-TIGIT axis as a critical immune checkpoint. While direct comparative studies are lacking, the available data suggests that both downregulating CD155 and blocking its interaction with TIGIT are promising strategies for cancer immunotherapy. Further research is warranted to explore the full therapeutic potential of Rediocide A, potentially in combination with other immunotherapies, and to identify patient populations most likely to benefit from CD155-targeted treatments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biocompare.com [biocompare.com]
- 2. Anti-CD155/PVR Antibody (8H169) | TargetMol [targetmol.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. Promising New Anti-TIGIT Agents: Stealthy Allies in Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Bispecific antibody targeting CD155 mediates T-cell immunotherapy against human gynecological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. bocsci.com [bocsci.com]
- 10. onclive.com [onclive.com]
- 11. Facebook [cancer.gov]
- 12. Characterization of ASP8374, a fully-human, antagonistic anti-TIGIT monoclonal antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CD155 Inhibitors: Rediocide A and Beyond]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1150924#comparing-rediocide-a-with-other-cd155-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com